molecular formula C7H5ClI2O2S B1622016 Diiodomethyl p-chlorophenyl sulfone CAS No. 20018-12-6

Diiodomethyl p-chlorophenyl sulfone

Cat. No.: B1622016
CAS No.: 20018-12-6
M. Wt: 442.44 g/mol
InChI Key: GASOXIRLBJILKE-UHFFFAOYSA-N
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Description

Diiodomethyl p-chlorophenyl sulfone: is a chemical compound known for its unique structure and properties. It is also referred to as 1-chloro-4-(diiodomethylsulfonyl)benzene . This compound is characterized by the presence of two iodine atoms, a chlorine atom, and a sulfone group attached to a benzene ring. It is used in various applications due to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diiodomethyl p-chlorophenyl sulfone typically involves the reaction of p-chlorophenyl sulfone with iodine and a suitable oxidizing agent. One common method includes the use of iodine monochloride (ICl) in the presence of a base such as sodium hydroxide (NaOH) to facilitate the iodination process .

Industrial Production Methods: Industrial production of this compound often employs large-scale iodination reactions under controlled conditions. The reaction is carried out in a solvent such as dichloromethane (CH2Cl2) at a specific temperature to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Diiodomethyl p-chlorophenyl sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of diiodomethyl p-chlorophenyl sulfone involves its ability to interact with biological molecules through halogen bonding. The diiodomethyl group can form halogen bonds with nucleophilic sites on proteins and other biomolecules, leading to antimicrobial effects . The sulfone group also contributes to the compound’s reactivity and stability .

Comparison with Similar Compounds

Properties

IUPAC Name

1-chloro-4-(diiodomethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClI2O2S/c8-5-1-3-6(4-2-5)13(11,12)7(9)10/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASOXIRLBJILKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(I)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClI2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041865
Record name Diiodomethyl p-chlorophenyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20018-12-6
Record name Diiodomethyl p-chlorophenyl sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020018126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diiodomethyl p-chlorophenyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIIODOMETHYL P-CHLOROPHENYL SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLS17S94G4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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